molecular formula C20H26N2O4S B3467361 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B3467361
M. Wt: 390.5 g/mol
InChI Key: KEWKSJRLEPKFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as EBP or Ro 64-0802, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, this compound has been shown to enhance the activity of the neurotransmitter acetylcholine and increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In cancer research, this compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In infectious disease research, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5A protein.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In neuroscience, this compound has been found to improve spatial memory and reduce oxidative stress in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, this compound has been shown to have antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its potential therapeutic applications in various fields of research. However, there are also limitations to using this compound, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are many potential future directions for research on 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. In neuroscience, further studies could explore the potential of this compound as a treatment for other neurodegenerative diseases such as Parkinson's disease. In cancer research, studies could investigate the potential of this compound as a combination therapy with other cancer drugs. In infectious disease research, further studies could explore the potential of this compound as a treatment for other viral infections. Additionally, further research could explore the potential of this compound as a drug delivery system for other therapeutic compounds.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, this compound has been shown to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-3-26-19-6-4-17(5-7-19)16-21-12-14-22(15-13-21)27(23,24)20-10-8-18(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWKSJRLEPKFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.